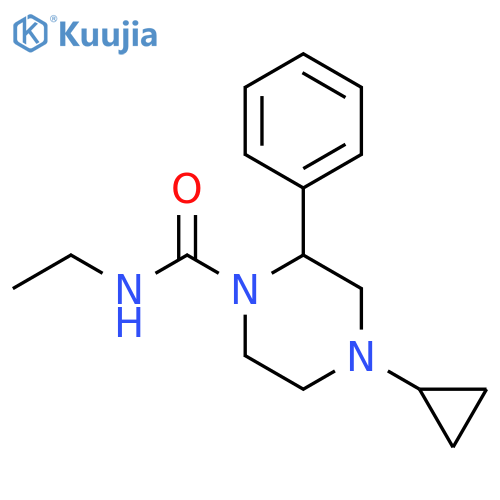

Cas no 1421473-25-7 (4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide

-

- インチ: 1S/C16H23N3O/c1-2-17-16(20)19-11-10-18(14-8-9-14)12-15(19)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20)

- InChIKey: SAGRWJJOKQHHCE-UHFFFAOYSA-N

- ほほえんだ: N1(C(NCC)=O)CCN(C2CC2)CC1C1=CC=CC=C1

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6384-0697-20mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-10mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-3mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-5μmol |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-1mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-2mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-75mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-20μmol |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-25mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6384-0697-30mg |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |

1421473-25-7 | 30mg |

$178.5 | 2023-09-09 |

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamideに関する追加情報

Recent Advances in the Study of 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide (CAS: 1421473-25-7)

In recent years, the compound 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide (CAS: 1421473-25-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The unique structural features of this compound, including the cyclopropyl and phenyl substituents, contribute to its distinct pharmacological profile, making it a subject of intense investigation for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by comprehensive in vitro and in vivo assays to assess its pharmacokinetic and pharmacodynamic properties. The results indicated that the compound exhibits high affinity for serotonin and dopamine receptors, suggesting its potential utility in treating neuropsychiatric disorders such as depression and schizophrenia.

Further investigations into the mechanism of action revealed that 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual activity is particularly noteworthy, as it may offer a balanced therapeutic effect with reduced side effects compared to traditional antipsychotic medications. Additionally, the compound demonstrated favorable blood-brain barrier penetration and metabolic stability, which are critical factors for CNS-targeted drugs.

Another significant development in the study of this compound is its potential application in pain management. Preclinical studies have shown that 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide can modulate pain pathways through its interaction with opioid receptors. This finding opens new avenues for the development of non-addictive analgesics, addressing a major unmet need in the treatment of chronic pain.

Despite these promising findings, challenges remain in the clinical translation of 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide. Issues such as dose optimization, long-term safety, and potential drug-drug interactions need to be thoroughly investigated in future studies. Nevertheless, the current body of research underscores the compound's potential as a versatile therapeutic agent, and further exploration is warranted to fully realize its clinical benefits.

In conclusion, 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide (CAS: 1421473-25-7) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique pharmacological profile and potential applications in CNS disorders and pain management highlight its significance as a subject of ongoing investigation. Continued research efforts will be essential to advance our understanding of this compound and to translate its therapeutic potential into clinical practice.

1421473-25-7 (4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide) 関連製品

- 2680701-65-7(4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 2022956-35-8(D-His(Bzl)-OH)

- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)

- 1469097-89-9(2-{1-(pyridin-2-yl)ethylamino}propane-1,3-diol)

- 866769-80-4(methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)

- 886912-42-1(N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-4-(4-methoxybenzenesulfonamido)benzamide)

- 2137995-20-9(Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-)

- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)

- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 1448664-46-7(Enfortumab)